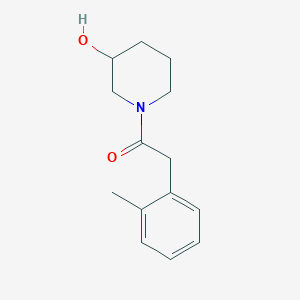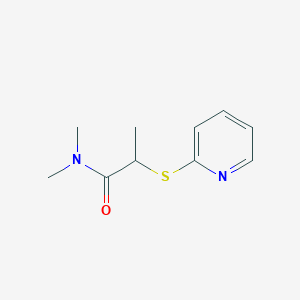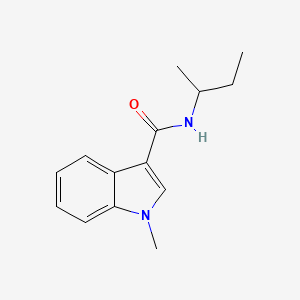
N-butan-2-ylquinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-ylquinoxaline-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BQ-123 and is a selective endothelin receptor antagonist. It has been found to have a wide range of effects on the human body, making it a promising candidate for further research.
Mécanisme D'action
N-butan-2-ylquinoxaline-2-carboxamide works by selectively blocking the endothelin receptor. Endothelin is a peptide that plays a significant role in various physiological processes such as blood pressure regulation, vascular tone, and cell proliferation. By blocking the endothelin receptor, N-butan-2-ylquinoxaline-2-carboxamide can modulate these physiological processes.
Biochemical and Physiological Effects:
N-butan-2-ylquinoxaline-2-carboxamide has been found to have a wide range of biochemical and physiological effects on the human body. Some of the effects include:
1. Blood pressure reduction: N-butan-2-ylquinoxaline-2-carboxamide has been shown to reduce blood pressure in animal studies.
2. Vasodilation: N-butan-2-ylquinoxaline-2-carboxamide has been found to have a vasodilatory effect on blood vessels.
3. Inhibition of cell proliferation: N-butan-2-ylquinoxaline-2-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-butan-2-ylquinoxaline-2-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective: N-butan-2-ylquinoxaline-2-carboxamide is a selective endothelin receptor antagonist, meaning it only targets the endothelin receptor and not other receptors.
2. Wide range of effects: N-butan-2-ylquinoxaline-2-carboxamide has been found to have a wide range of effects on the human body, making it a promising candidate for further research.
Some of the limitations include:
1. Cost: N-butan-2-ylquinoxaline-2-carboxamide can be expensive to synthesize, making it difficult for researchers with limited funding to use.
2. Limited availability: N-butan-2-ylquinoxaline-2-carboxamide is not widely available, making it difficult for researchers to obtain.
Orientations Futures
There are several future directions for the research on N-butan-2-ylquinoxaline-2-carboxamide. Some of the potential areas of research include:
1. Cardiovascular disease: N-butan-2-ylquinoxaline-2-carboxamide has shown promise in reducing blood pressure and improving blood flow in animal studies. Further research could explore its potential use in the treatment of cardiovascular disease.
2. Cancer treatment: N-butan-2-ylquinoxaline-2-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo. Further research could explore its potential use in cancer treatment.
3. Neurological disorders: N-butan-2-ylquinoxaline-2-carboxamide has a neuroprotective effect in animal studies. Further research could explore its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
N-butan-2-ylquinoxaline-2-carboxamide is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its selective endothelin receptor antagonistic properties make it a promising candidate for further research in the areas of cardiovascular disease, cancer treatment, and neurological disorders. Further research is needed to fully understand the potential of N-butan-2-ylquinoxaline-2-carboxamide and its limitations.
Méthodes De Synthèse
The synthesis of N-butan-2-ylquinoxaline-2-carboxamide involves the reaction of 2,3-dichloroquinoxaline with butan-2-amine. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-butan-2-ylquinoxaline-2-carboxamide.
Applications De Recherche Scientifique
N-butan-2-ylquinoxaline-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on the human body, making it a promising candidate for further research. Some of the potential applications of N-butan-2-ylquinoxaline-2-carboxamide include:
1. Cardiovascular Research: N-butan-2-ylquinoxaline-2-carboxamide has been found to have a significant effect on the cardiovascular system. It has been shown to reduce blood pressure and improve blood flow in animal studies.
2. Cancer Research: N-butan-2-ylquinoxaline-2-carboxamide has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
3. Neurological Research: N-butan-2-ylquinoxaline-2-carboxamide has also been studied for its potential use in neurological research. It has been found to have a neuroprotective effect in animal studies.
Propriétés
IUPAC Name |
N-butan-2-ylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-9(2)15-13(17)12-8-14-10-6-4-5-7-11(10)16-12/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWINXGHPRBKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-ylquinoxaline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)

![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)








![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)

